molecular formula C15H15NO B11880749 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one CAS No. 88368-82-5

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one

Cat. No.: B11880749
CAS No.: 88368-82-5
M. Wt: 225.28 g/mol
InChI Key: AOBDCIRUYWEVKV-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the family of cyclopentaquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring. The presence of three methyl groups at positions 1, 2, and 5 further distinguishes it from other quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one can be achieved through various methods. One efficient method involves the palladium-catalyzed domino reaction of o-alkynylbromobenzene with amine . The reaction conditions typically include:

    Catalyst: Palladium acetate (Pd(OAc)2)

    Ligand: Tricyclohexylphosphine (PCy3)

    Base: Sodium tert-butoxide (t-BuONa)

    Solvent: 1,4-dioxane

    Temperature: Reflux conditions

The reaction proceeds through a series of steps, including Heck-type addition, cyclization, and dearomatization, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one is unique due to its specific methyl substitutions and the fused cyclopentane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

88368-82-5

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1,2,5-trimethyl-3H-cyclopenta[c]quinolin-4-one

InChI

InChI=1S/C15H15NO/c1-9-8-12-14(10(9)2)11-6-4-5-7-13(11)16(3)15(12)17/h4-7H,8H2,1-3H3

InChI Key

AOBDCIRUYWEVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C1)C(=O)N(C3=CC=CC=C32)C)C

Origin of Product

United States

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